2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol
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Overview
Description
2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.31 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of an amino group, a benzyloxy group, and a phenyl ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol typically involves the reaction of 3-(benzyloxy)benzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium catalyst.
Substitution: Halides, nucleophiles, and suitable solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol is used in several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol: Similar structure but with the benzyloxy group at the para position.
2-((3,4-Dibenzyloxyphenyl)amino)ethanol: Contains two benzyloxy groups on the phenyl ring.
2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol: Similar structure with an additional carbon in the side chain.
Uniqueness
2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group at the meta position allows for unique interactions and reactivity compared to its para-substituted analogs .
Properties
IUPAC Name |
2-amino-1-(3-phenylmethoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9,15,17H,10-11,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYWBYUBHXYPGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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